molecular formula C12H13ClN2O3 B5810825 4-chloro-N-cyclopentyl-2-nitrobenzamide

4-chloro-N-cyclopentyl-2-nitrobenzamide

Cat. No. B5810825
M. Wt: 268.69 g/mol
InChI Key: MRGBJCJQRSGWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclopentyl-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. The compound is known to exhibit diverse biochemical and physiological effects, making it a promising candidate for further exploration.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopentyl-2-nitrobenzamide is not fully understood. However, studies have shown that the compound inhibits the activity of various enzymes and proteins involved in inflammation, tumor growth, and cancer cell proliferation. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-cyclopentyl-2-nitrobenzamide exhibits diverse biochemical and physiological effects. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-cyclopentyl-2-nitrobenzamide in lab experiments include its ability to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and cancer cell proliferation. The compound also exhibits low toxicity and good solubility in aqueous and organic solvents. However, the limitations of using the compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the study of 4-chloro-N-cyclopentyl-2-nitrobenzamide. One potential direction is the development of new drugs based on the compound for the treatment of various diseases. Another direction is the exploration of the compound's potential use in the development of new diagnostic tools. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific domains.

Synthesis Methods

The synthesis of 4-chloro-N-cyclopentyl-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction mixture is then stirred at room temperature for a few hours to obtain the desired product in good yield.

Scientific Research Applications

4-chloro-N-cyclopentyl-2-nitrobenzamide has been extensively studied for its potential applications in various scientific domains. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-chloro-N-cyclopentyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-8-5-6-10(11(7-8)15(17)18)12(16)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGBJCJQRSGWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-cyclopentyl-2-nitrobenzamide

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